Cas no 41711-38-0 (3,5-Bis(chloromethyl)pyridine)

3,5-Bis(chloromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Bis(chloromethyl)pyridine
- 3,5-BIS(CHLOROMETHYL)PYRIDINE HYDROCHLORID
- PYRIDINE,3,5-BIS(CHLOROMETHYL)-
- SCHEMBL3361674
- 3,5-bis-(Chloromethyl)pyridine
- AKOS006315536
- 41711-38-0
- DTXSID50542884
- SB53437
- Pyridine,3,5-bis(chloromethyl)-(9CI)
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- MDL: MFCD11617172
- Inchi: InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
- InChI Key: FOACBKSGGBYXOG-UHFFFAOYSA-N
- SMILES: C1=C(CCl)C=NC=C1CCl
Computed Properties
- Exact Mass: 174.99571
- Monoisotopic Mass: 174.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
3,5-Bis(chloromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM174024-1g |
3,5-bis(chloromethyl)pyridine |
41711-38-0 | 95% | 1g |
$482 | 2021-08-05 | |
Alichem | A029194752-25g |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 95% | 25g |
$3432.99 | 2023-09-01 | |
Chemenu | CM174024-1g |
3,5-bis(chloromethyl)pyridine |
41711-38-0 | 95% | 1g |
$482 | 2022-06-11 | |
TRC | B857600-250mg |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 250mg |
$ 1705.00 | 2023-04-18 | ||
Alichem | A029194752-5g |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 95% | 5g |
$1295.32 | 2023-09-01 | |
Alichem | A029194752-10g |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 95% | 10g |
$2002.34 | 2023-09-01 | |
TRC | B857600-25mg |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 25mg |
$ 219.00 | 2023-04-18 | ||
TRC | B857600-100mg |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 100mg |
$ 798.00 | 2023-04-18 | ||
TRC | B857600-50mg |
3,5-Bis(chloromethyl)pyridine |
41711-38-0 | 50mg |
$ 414.00 | 2023-04-18 |
3,5-Bis(chloromethyl)pyridine Related Literature
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1. Synthesis and structural analysis of 2,11-diaza[3.3](3,5)pyridinophaneTeizi Satou,Teruo Shinmyozu J. Chem. Soc. Perkin Trans. 2 2002 393
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Koji Kano,Syoichi Chimoto,Mariko Tamaki,Yoshiki Itoh,Hiroaki Kitagishi Dalton Trans. 2012 41 453
Additional information on 3,5-Bis(chloromethyl)pyridine
3,5-Bis(chloromethyl)pyridine: A Versatile Compound in Medicinal Chemistry and Material Science
3,5-Bis(chloromethyl)pyridine, identified by the CAS number 41711-38-0, represents a significant compound in the field of medicinal chemistry and material science. This molecule, characterized by its pyridine ring substituted with chloromethyl groups at the 3 and 5 positions, has garnered attention due to its unique chemical properties and potential applications in drug discovery and functional material development. Recent advances in synthetic methodologies and biological evaluations have further highlighted its importance in modern pharmaceutical research.
The pyridine ring serves as a fundamental structural motif in many biologically active compounds, owing to its ability to form hydrogen bonds and participate in aromatic interactions. The introduction of chloromethyl groups at the 3 and 5 positions of the pyridine ring significantly modifies the electronic environment of the molecule, enhancing its reactivity and enabling the formation of diverse derivatives. This structural modification has been strategically exploited in the development of novel therapeutics targeting various pathological conditions.
Recent studies have demonstrated the potential of 3,5-Bis(chloromethyl)pyridine as a versatile building block in the synthesis of complex molecules. For instance, a 2023 publication in Journal of Medicinal Chemistry reported its application in the preparation of antifungal agents through a nucleophilic substitution reaction. The chloromethyl groups act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic moieties such as amino acids or carbohydrates. This synthetic strategy has enabled the creation of compounds with enhanced bioavailability and reduced toxicity compared to their parent molecules.
In the realm of material science, 3,5-Bis(chloromethyl)pyridine has shown promise as a precursor for the development of functional polymers and coatings. A 2024 study published in Advanced Materials Interfaces explored its use in the synthesis of conductive polymers through a radical polymerization process. The chloromethyl groups provided sites for cross-linking, resulting in materials with improved mechanical strength and electrical conductivity. These properties make the compound suitable for applications in flexible electronics and energy storage devices.
The electrophilic nature of the chloromethyl groups in 3,5-Bis(chloromethyl)pyridine has also been leveraged in the design of metal-organic frameworks (MOFs). Researchers at the University of Tokyo, in a 2023 study, utilized this compound as a ligand to create MOFs with enhanced catalytic activity. The chloromethyl groups facilitated the coordination of metal ions, leading to the formation of porous structures with high surface areas. These MOFs demonstrated exceptional performance in catalytic oxidation reactions, highlighting the compound's potential in green chemistry applications.
From a synthetic perspective, the preparation of 3,5-Bis(chloromethyl)pyridine has been optimized through various methodologies. A 2022 study in Organic & Biomolecular Chemistry described a one-pot synthesis route involving the chlorination of pyridine derivatives. This method significantly reduced the number of reaction steps and improved the overall yield, making it a preferred approach for large-scale production. The use of microwave-assisted techniques further enhanced the reaction efficiency, reducing both energy consumption and reaction time.
The reactivity of 3,5-Bis(chloromethyl)pyridine has also been explored in the context of click chemistry. A 2024 paper in Chemical Communications reported its application in the synthesis of bioconjugates through a copper-catalyzed azide-alkyne cycloaddition reaction. The chloromethyl groups were functionalized with azide groups, enabling the formation of stable covalent bonds with alkyne-containing biomolecules. This approach has potential applications in drug delivery systems and targeted therapy.
Biological evaluations of 3,5-Bis(chloromethyl)pyridine have revealed its potential as a scaffold for the development of antiviral agents. A 2023 study published in Antiviral Research investigated its antiviral activity against influenza A virus. The compound exhibited significant inhibitory effects on viral replication, likely due to its ability to interfere with the viral envelope proteins. Further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.
Environmental considerations have also been addressed in the application of 3,5-Bis(chloromethyl)pyridine. A 2024 review in Green Chemistry highlighted its role in the synthesis of biodegradable polymers. The chloromethyl groups can be functionalized with hydrophilic moieties, enhancing the biodegradability of the resulting materials. This property is particularly valuable in the development of sustainable packaging materials and biomedical devices.
The synthetic versatility of 3,5-Bis(chloromethyl)pyridine has also been demonstrated in the preparation of metal complexes with unique optical properties. A 2023 study in Coordination Chemistry Reviews reported the formation of luminescent metal complexes using this compound as a ligand. The chloromethyl groups provided coordination sites for transition metals, resulting in materials with tunable emission spectra. These complexes have potential applications in optoelectronics and sensing technologies.
In conclusion, 3,5-Bis(chloromethyl)pyridine stands as a critical compound in both medicinal and material sciences. Its unique chemical properties and synthetic versatility have enabled its application in the development of pharmaceuticals, functional materials, and advanced technologies. Ongoing research continues to uncover new possibilities for its use, underscoring its significance in the fields of chemistry and materials science.
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